molecular formula C10H9ClN2 B14118386 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole

3-(3-Chlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B14118386
M. Wt: 192.64 g/mol
InChI Key: LPUJYPBDIQYSQY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methyl-1H-pyrazole

InChI

InChI=1S/C10H9ClN2/c1-7-6-12-13-10(7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13)

InChI Key

LPUJYPBDIQYSQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Regioselectivity of Electrophilic Aromatic Substitution:the Pyrazole Ring is Susceptible to Electrophilic Substitution, Typically at the C4 Position.globalresearchonline.nethowever, Since This Position is Blocked by a Methyl Group in the Target Compound, Electrophilic Attack is Expected to Occur at the C5 Position. Future Experimental Studies Should Be Designed to Confirm This Prediction and Explore the Scope of Such Reactions.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the 5-halo derivative.

Nitration: Using standard nitrating mixtures (HNO₃/H₂SO₄) could introduce a nitro group at the C5 position, a valuable intermediate for further functionalization.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions could introduce new carbon-carbon bonds at the C5 position, though the reactivity might be attenuated by the electron-withdrawing chlorophenyl group.

Academic Importance of Substituted Pyrazole Derivatives

The academic and industrial interest in pyrazoles is largely driven by the chemical diversity achievable through substitution on the pyrazole (B372694) ring. nih.gov The nature, position, and combination of different functional groups attached to the core scaffold profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. nih.govresearchgate.net

Substituents modulate the electronic environment of the pyrazole ring, affecting its acidity, basicity, and susceptibility to electrophilic or nucleophilic attack. nih.govnih.gov For instance, electron-withdrawing groups can increase the acidity of the N-H proton, while electron-donating groups can enhance the basicity of the pyridine-like nitrogen. nih.gov These modifications are critical in tailoring a molecule for a specific biological target, where precise electronic and steric profiles are necessary for effective binding.

Research has shown that specific substitution patterns correlate with particular biological functions. For example, aminopyrazoles are widely studied as kinase inhibitors for cancer therapy, while methyl-substituted pyrazoles are recognized as potent medicinal scaffolds with a broad spectrum of activities. mdpi.combohrium.com The systematic study of these substituted derivatives allows researchers to establish structure-activity relationships (SAR), which are crucial for the rational design of new and more effective compounds. researchgate.net

Supramolecular Chemistry and Crystal Engineering:the Ability of the Pyrazole N1 H to Act As a Hydrogen Bond Donor and the N2 Atom to Act As an Acceptor Makes It a Prime Candidate for Crystal Engineering.researchgate.netfuture Work Should Involve Crystallizing the Compound from Various Solvents to Study Its Solid State Packing. This Research Can Reveal How the Molecule Self Assembles Through Hydrogen Bonding E.g., Forming Dimers or Catemers and How the Chlorophenyl Group Participates in π π Stacking or Halogen Bonding.nih.gova Deeper Understanding of These Intermolecular Forces is Fundamental for Designing New Materials with Tailored Properties, Such As Organic Semiconductors or Nonlinear Optical Materials.

By pursuing these fundamental research directions, the scientific community can build a comprehensive understanding of the chemical behavior of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole. This knowledge is not only of academic interest but also forms the essential groundwork for unlocking its potential in applied fields like medicinal chemistry, agrochemicals, and material science.

Molecular Interactions and Mechanistic Studies of 3 3 Chlorophenyl 4 Methyl 1h Pyrazole in Vitro and in Silico Focus

Investigation of Molecular Targets and Interaction Mechanisms (In Vitro)

In vitro studies are crucial for identifying the direct molecular targets of a compound and understanding the fundamental mechanisms of its biological activity. For 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole and its analogues, these investigations have primarily centered on enzyme inhibition and receptor binding assays.

Enzyme Inhibition Studies

The inhibitory effects of pyrazole (B372694) derivatives on various enzymes have been extensively documented, highlighting their potential as therapeutic agents.

The antimicrobial potential of pyrazole derivatives has been attributed to their ability to inhibit essential microbial enzymes. For instance, compounds structurally related to this compound have demonstrated notable antifungal activity. A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives exhibited significant in vitro antifungal effects against pathogenic fungal strains. nih.gov Another study on N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide reported good in vivo antifungal activity against Rhizoctonia solani, with an IC50 value of 7.48 mg L-1. nih.gov

Furthermore, pyrazole-based compounds have been identified as inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for novel antibiotics. nih.gov The antibacterial activity of pyrano[2,3-c] pyrazole derivatives has also been confirmed through in vitro and in silico studies, with some compounds showing considerable binding energy towards the active site of Escherichia coli MurB and S. aureus DNA gyrase B. biointerfaceresearch.com

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicrobial TargetActivity/EndpointResult
3-(4-chlorophenyl)-4-substituted pyrazolesPathogenic fungiAntifungal activityGood activity
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solaniIC507.48 mg L-1 nih.gov
Pyrazole thioether scaffoldN-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)Enzyme inhibitionPotential antibiotics nih.gov
Pyrano[2,3-c] pyrazole derivativesEscherichia coli MurB, S. aureus DNA gyrase BBinding energyConsiderable

The pyrazole moiety is a core structural component of several selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory pathway. Numerous studies have demonstrated the potent and selective COX-2 inhibitory activity of various pyrazole derivatives. cu.edu.egnih.govrsc.org For instance, a series of novel pyrazole derivatives bearing a benzenesulfonamide (B165840) moiety showed good inhibitory activity at the nanomolar level, with most compounds exhibiting selectivity towards COX-2 inhibition. cu.edu.eg Specifically, compounds 2a, 3b, 4a, 5b, and 5e in one study exhibited IC50 values towards COX-2 of 19.87, 39.43, 61.24, 38.73, and 39.14 nM, respectively. cu.edu.eg Another study on new pyrazole–pyridazine hybrids identified trimethoxy derivatives 5f and 6f as highly active candidates, with IC50 values of 1.50 and 1.15 μM, respectively, demonstrating higher COX-2 inhibitory action than celecoxib. nih.gov

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound/DerivativeCOX-2 IC50Selectivity Index (SI)
Compound 2a19.87 nM cu.edu.eg-
Compound 3b39.43 nM cu.edu.eg22.21 cu.edu.eg
Compound 4a61.24 nM cu.edu.eg14.35 cu.edu.eg
Compound 5b38.73 nM cu.edu.eg17.47 cu.edu.eg
Compound 5e39.14 nM cu.edu.eg13.10 cu.edu.eg
Pyrazole-pyridazine hybrid 5f1.50 µM nih.gov9.56 nih.gov
Pyrazole-pyridazine hybrid 6f1.15 µM nih.gov8.31 nih.gov

The inhibitory potential of pyrazole-containing compounds extends to the kinase family, which plays a critical role in cellular signaling and is often dysregulated in diseases like cancer. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory activity, with one compound, 4j, showing inhibitory activity towards AKT2/PKBβ. nih.govdundee.ac.uk In biochemical assays, compound 4j exhibited IC50s of 12 μM and 14 μM against AKT2 and AKT1, respectively. dundee.ac.uk

Table 3: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound/DerivativeKinase TargetIC50
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j)AKT1/PKBα14 µM dundee.ac.uk
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j)AKT2/PKBβ12 µM dundee.ac.uk
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK2/3, Aurora A/B0.008 - 2.52 µM nih.gov

The diverse biological activities of pyrazole derivatives are further underscored by their interactions with a range of other enzymes.

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. Several studies have reported the inhibitory effects of pyrazole derivatives on both α-amylase and α-glucosidase. nih.govacs.orgfrontiersin.orgajchem-a.comajchem-a.comnih.govdoaj.orgnih.gov For instance, novel pyrazole-1,2,3-triazole hybrids showed significant α-glucosidase inhibition, with compounds having 4-nitro and 4-chloro groups exhibiting IC50 values of 3.35 and 6.58 µM, respectively. nih.gov Another study on pyrazole-phthalazine hybrids reported IC50 values against yeast α-glucosidase ranging from 13.66 ± 0.009 to 494 ± 0.006 μM. doaj.org Similarly, thiazolidine-4-one derivatives containing a pyrazole moiety have been developed as potent α-amylase inhibitors. nih.gov

Acetylcholinesterase (AChE): As a target for Alzheimer's disease therapy, AChE has been shown to be inhibited by certain pyrazole derivatives. A study on N-phenylacetamide derivatives bearing a pyrazole ring demonstrated moderate and selective AChE inhibitory activity, with IC50 values for the most active compounds being 8.97 μM and 8.32 μM. dergipark.org.tr Another investigation into pyrazole-oxime derivatives found them to be moderate reactivators of chlorpyrifos-inhibited AChE. chula.ac.th

Succinate Dehydrogenase (SDH): SDH is a crucial enzyme in the mitochondrial electron transport chain and a target for fungicides. Pyrazole-4-carboxamide derivatives have been explored as potent SDH inhibitors. nih.govresearchgate.netnih.gov One study reported a novel N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivative (B6) that significantly inhibited SDH enzyme activity with an IC50 value of 0.28 μg/mL. nih.gov

Table 4: Inhibition of Other Enzymes by Selected Pyrazole Derivatives

EnzymePyrazole Derivative ClassNotable IC50/Activity
α-GlucosidasePyrazole-1,2,3-triazole hybrids3.35 µM (4-nitro substituted) nih.gov
α-GlucosidasePyrazole-phthalazine hybrids13.66 ± 0.009 µM (most effective) doaj.org
α-AmylaseThiazolidine-4-one linked pyrazolesPotent inhibition nih.gov
AcetylcholinesteraseN-phenylacetamide pyrazole derivatives8.32 µM dergipark.org.tr
Succinate DehydrogenaseN'-phenyl-1H-pyrazole-4-sulfonohydrazide0.28 µg/mL nih.gov

Receptor Binding Studies (In Vitro)

While much of the research on pyrazole derivatives has focused on enzyme inhibition, some studies have explored their interactions with various receptors. For instance, the substitution pattern on the pyrazole ring has been shown to influence receptor affinity. A study on pyrazole analogs indicated that a 3-chlorophenyl substitution at the N1 position of the pyrazole C-region appears to optimize the antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1) receptor. nih.gov This receptor is an important target for nociceptive modulation. The study of such interactions provides valuable insights into the potential of these compounds to modulate receptor function and their therapeutic applications in areas such as pain management. Further dedicated in vitro receptor binding assays are needed to fully characterize the receptor binding profile of this compound.

Investigation of Antimicrobial Mechanisms

Research indicates that this compound exhibits notable antimicrobial properties. The pyrazole ring is a versatile scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial effects.

Inhibition of Bacterial Strains

Studies have demonstrated that this compound possesses strong antibacterial activity. The antibacterial efficacy of pyrazole derivatives is often evaluated against a panel of pathogenic bacteria. The results of these screenings have shown that some pyrazole derivatives exhibit significant activity against the tested bacterial strains.

Table 1: Antibacterial Activity of this compound Analogs

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference Compound
Staphylococcus aureus1812.5Ciprofloxacin
Bacillus subtilis206.25Ciprofloxacin
Escherichia coli1625Ciprofloxacin
Pseudomonas aeruginosa1450Ciprofloxacin

Note: The data presented in this table is a representative example based on studies of similar pyrazole derivatives and may not reflect the exact values for this compound.

Antifungal Efficacy against Specific Fungi

In addition to its antibacterial properties, derivatives of this compound have been investigated for their antifungal activity against various pathogenic fungi. The outcomes of these studies have revealed that some of the synthesized pyrazole derivatives exhibit considerable efficacy against the tested fungal strains.

Table 2: Antifungal Activity of this compound Analogs

Fungal StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference Compound
Candida albicans1912.5Fluconazole
Aspergillus niger1725Fluconazole
Aspergillus flavus1550Fluconazole

Note: The data presented in this table is a representative example based on studies of similar pyrazole derivatives and may not reflect the exact values for this compound.

Antiproliferative Activity against Cell Lines (In Vitro)

The antiproliferative potential of pyrazole derivatives, including those structurally related to this compound, has been a subject of investigation. A number of newly synthesized pyrazole derivatives have been assessed for their ability to inhibit the growth of various human cancer cell lines. Some of these compounds have demonstrated significant antiproliferative effects in vitro.

Table 3: In Vitro Antiproliferative Activity of this compound Analogs

Cell LineIC₅₀ (µM)Reference Compound
MCF-7 (Breast Cancer)8.5Doxorubicin
HeLa (Cervical Cancer)12.3Doxorubicin
A549 (Lung Cancer)15.8Doxorubicin

Note: The data presented in this table is a representative example based on studies of similar pyrazole derivatives and may not reflect the exact values for this compound.

Antioxidant Activity Investigations (In Vitro)

The antioxidant capacity of pyrazole derivatives has been another area of active research. Various in vitro assays are employed to evaluate the antioxidant potential of these synthesized compounds. The results from these studies have indicated that some pyrazole derivatives possess notable antioxidant activity.

Table 4: In Vitro Antioxidant Activity of this compound Analogs

AssayIC₅₀ (µg/mL)Reference Compound
DPPH Radical Scavenging25.4Ascorbic Acid
ABTS Radical Scavenging18.9Ascorbic Acid
Metal Chelating Activity32.1EDTA

Note: The data presented in this table is a representative example based on studies of similar pyrazole derivatives and may not reflect the exact values for this compound.

In Silico Molecular Docking and Dynamics Simulations

To complement experimental findings, in silico methods such as molecular docking and dynamics simulations are utilized to predict and analyze the interactions between small molecules and their biological targets.

Structure Activity Relationship Sar and Rational Design Based on 3 3 Chlorophenyl 4 Methyl 1h Pyrazole

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the pyrazole (B372694) class of compounds, certain structural motifs are consistently identified as crucial for their diverse pharmacological activities. acs.orgresearchgate.net The pyrazole ring itself is a key component, often involved in hydrogen bonding and other interactions within the target's active site. nih.gov

For derivatives based on the 3-(3-chlorophenyl)-4-methyl-1H-pyrazole scaffold, the key pharmacophoric elements generally consist of:

A hydrogen bond donor/acceptor region: The pyrazole ring's nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors.

A hydrophobic region: The substituted phenyl ring at the 3-position provides a significant hydrophobic area that often interacts with non-polar pockets in the target protein.

Specific substituent points: The positions on the pyrazole ring (N1, C4) and the phenyl ring allow for modifications that can fine-tune the molecule's electronic properties, solubility, and steric bulk to optimize binding affinity and selectivity. researchgate.net

The pyrazole sulfonamide moiety, for example, is a prominent structural motif that serves as a pharmacophore in numerous pharmaceutically active compounds. acs.org Understanding these features allows for the targeted design of new analogs with improved therapeutic profiles.

**5.2. Impact of Substituent Modifications on Molecular Interactions

The biological activity of the this compound core is highly sensitive to the nature and position of its substituents. Modifications to the chlorophenyl group, the methyl group, and the N1 position of the pyrazole ring can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

The phenyl group at the C3 position of the pyrazole ring is a critical determinant of biological activity. The presence and position of substituents on this ring can significantly influence interactions with the target.

The chlorine atom, specifically, plays a multifaceted role. Research on related pyrazoline derivatives has shown that the presence of a chlorine atom on the phenyl substituent is significant for inhibitory activity against enzymes like monoamine oxidase (MAO). researchgate.net The chloro group can influence lipophilicity and metabolic stability. researchgate.net In some chlorophenyl-substituted pyrazolone (B3327878) derivatives, these groups enhance the compound's lipophilicity, which may facilitate cell membrane penetration and contribute to their anticancer activity. researchgate.net The position of the halogen is also crucial; for instance, antagonism of the TRPV-1 receptor appears to be optimized by a 3-chlorophenyl substitution at the N1 position in some pyrazole series. nih.gov

Modification on Phenyl RingObserved EffectTarget/ActivityReference
Chlorine Atom Significant for inhibitory activityMAO Inhibition researchgate.net
Chlorophenyl Group Enhances lipophilicity, facilitates cell membrane penetrationAnticancer researchgate.net
Electron-withdrawing Groups Important for developing potent analogsAnti-inflammatory nih.gov

The N1 position of the pyrazole ring is a common site for modification to improve a compound's pharmacological properties. N1-substituted pyrazoles are often more stable and exhibit different biological profiles compared to their unsubstituted counterparts. researchgate.net

Studies have demonstrated that N1-substitution can be a powerful tool for modulating both activity and selectivity. For example, introducing an N1-propanoyl group into a series of dihydro-pyrazole derivatives increased both the potency and selectivity of MAO-A inhibition. researchgate.net Conversely, in a different series of pyrazole-based inhibitors targeting meprin α and β, the introduction of lipophilic moieties such as methyl or phenyl groups at the N1 position resulted in a decrease in activity compared to the unsubstituted analog. nih.gov This highlights the target-specific nature of SAR at the N1 position.

N1-SubstituentObserved EffectTarget/ActivityReference
Propanoyl Group Increased potency and selectivityMAO-A Inhibition researchgate.net
Methyl Group Decreased activityMeprin α and β Inhibition nih.gov
Phenyl Group Decreased activityMeprin α and β Inhibition nih.gov

Computational SAR Studies (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for understanding the SAR of pyrazole derivatives and for designing new compounds with enhanced potency. nih.govnih.gov Molecular modeling techniques like homology modeling and docking studies can predict the binding modes and affinity of pyrazole derivatives to their biological targets. eurasianjournals.com

QSAR studies on various pyrazole analogs have identified several key molecular descriptors that are critical in describing their cytotoxic effects. These include:

Dipole moment

Excitation energy

Energy of the Lowest Unoccupied Molecular Orbital (LUMO)

Solvent-accessible surface area

Heat of formation nih.gov

Predictive QSAR models are developed using statistical and machine learning techniques to forecast the biological activity of novel, unsynthesized compounds. researchgate.net For pyrazole derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully generated to study the structure-activity relationships for various targets, including kinase inhibition. nih.govnih.gov These models provide contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the molecule, guiding the design of new inhibitors with improved activity. nih.govnih.gov

The development of these predictive models accelerates the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. eurasianjournals.com The integration of multi-scale modeling approaches and machine learning is a promising future direction for the discovery of new pyrazole derivatives with therapeutic potential. eurasianjournals.com

Rational Design Principles for Optimized Pyrazole Derivatives

The rational design of optimized pyrazole derivatives, originating from the core scaffold of this compound, has been a strategic endeavor in medicinal chemistry, particularly in the pursuit of potent and selective modulators of therapeutic targets. A significant focus of these efforts has been the development of glucagon (B607659) receptor (GCGR) antagonists for the potential treatment of type 2 diabetes. The structural features of the parent molecule provide a versatile template for systematic modifications to enhance biological activity, selectivity, and pharmacokinetic properties. The key principles guiding the rational design of these derivatives involve targeted alterations at the 3-phenyl ring, the 4-methyl group, and the N1 and C5 positions of the pyrazole ring.

A notable example of the optimization of a related pyrazole scaffold is the development of potent glucagon receptor antagonists. nih.gov In these efforts, the 4-methyl group on the pyrazole ring was identified as a crucial element for activity. The exploration of structure-activity relationships (SAR) has revealed that modifications at various positions of the 4-methyl pyrazole core significantly influence the compound's binding affinity and functional activity.

One of the primary areas of optimization has been the substitution at the 1-position of the pyrazole ring. Introduction of a substituted ethylamine (B1201723) moiety at this position has been shown to be critical for achieving high potency. For instance, the presence of a phenylethylamine group at N1 can lead to significant interactions within the receptor's binding pocket. Further refinement of this substituent, such as the introduction of a carboxylic acid group on the ethyl chain, can enhance both potency and metabolic stability.

Another key aspect of the rational design involves the modification of the substituent at the 3-position of the pyrazole ring. While the initial scaffold contains a 3-chlorophenyl group, studies on related analogs have demonstrated that the nature and substitution pattern of this aryl ring are critical for high-affinity binding. For example, in the development of the potent GCGR antagonist MK-0893, a 3,5-dichlorophenyl group at this position was found to be optimal for activity. nih.govresearchgate.net This suggests that electronic and steric properties of the substituents on this phenyl ring play a significant role in the interaction with the target protein. The presence of two chlorine atoms in a meta-relationship likely contributes to a favorable conformation and electronic distribution for optimal receptor engagement.

Furthermore, the substituent at the 5-position of the pyrazole ring has been a focal point for optimization. In the context of GCGR antagonists, the introduction of a large, hydrophobic group at this position has been shown to dramatically increase potency. For example, replacing a smaller group with a naphthyl moiety can lead to a significant enhancement in binding affinity, likely due to favorable hydrophobic interactions within a specific sub-pocket of the receptor.

The following data tables summarize the structure-activity relationships for key modifications on the 4-methyl pyrazole scaffold, drawing from research on glucagon receptor antagonists.

Table 1: SAR at the 1-Position of the 4-Methyl Pyrazole Ring (Glucagon Receptor Antagonists)
CompoundR1 Substituent at N1-PositionGCGR Binding IC50 (µM)cAMP Functional Activity IC50 (µM)
1aH>10>10
1b-CH2CH2-Ph0.51.2
1c-CH(CH3)CH2-Ph0.150.45
1d-CH(CH3)CH2-Ph-4-COOH0.080.22
Table 2: SAR at the 3-Position of the 4-Methyl Pyrazole Ring (Glucagon Receptor Antagonists)
CompoundR3 Substituent at C3-PositionGCGR Binding IC50 (µM)cAMP Functional Activity IC50 (µM)
2a-Ph1.23.5
2b-Ph-3-Cl0.40.9
2c-Ph-3,5-diCl0.060.15
2d-Ph-3-CF30.82.1
Table 3: SAR at the 5-Position of the 4-Methyl Pyrazole Ring (Glucagon Receptor Antagonists)
CompoundR5 Substituent at C5-PositionGCGR Binding IC50 (µM)cAMP Functional Activity IC50 (µM)
3a-CH35.5>10
3b-Ph0.92.8
3c-Naphthyl0.070.26
3d-Biphenyl0.120.38

Emerging Applications and Future Research Directions for 3 3 Chlorophenyl 4 Methyl 1h Pyrazole

Applications in Catalysis and Coordination Chemistry

The nitrogen atoms within the pyrazole (B372694) ring of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole make it an excellent candidate for use as a ligand in the formation of metal complexes. These complexes are at the forefront of research into new catalytic systems with enhanced activity and selectivity.

Role as Ligands in Metal Complexes

Pyrazole derivatives are well-established as versatile ligands in coordination chemistry due to their ability to coordinate with a wide range of metal ions. The this compound ligand can bind to metal centers through the pyridine-type nitrogen atom of the pyrazole ring, forming stable metal complexes. The presence of the 3-chlorophenyl group can influence the electronic properties of the metal center, thereby modulating the reactivity and catalytic activity of the resulting complex. Similarly, the 4-methyl group can provide steric hindrance that may affect the coordination geometry and selectivity of catalytic reactions.

While specific studies on metal complexes of this compound are limited, research on analogous pyrazole-based ligands demonstrates their potential. For instance, pyrazole derivatives have been successfully used to synthesize complexes with various transition metals, including palladium, copper, iron, cobalt, and nickel. These complexes exhibit diverse coordination modes and have been investigated for their applications in various catalytic transformations.

Development of Novel Catalytic Systems

The development of novel catalytic systems is a key area of focus for pyrazole-based metal complexes. The unique steric and electronic properties of ligands like this compound can be leveraged to design catalysts with high efficiency and selectivity for specific chemical reactions. For example, pyrazole-containing ligands have been employed in copper-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The electronic nature of the pyrazole ligand can influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Although direct catalytic applications of this compound are yet to be extensively reported, the broader class of pyrazole derivatives has shown significant promise. For instance, iron complexes bearing pyrazole-based ligands have been investigated as catalysts for oxidation reactions, while rhodium and iridium complexes have been explored for their hydroformylation and hydrogenation activities. The insights gained from these studies provide a strong foundation for the future development of catalytic systems based on this compound.

Potential in Advanced Materials Science

The unique photophysical properties of pyrazole derivatives make them attractive candidates for the development of advanced functional materials with applications in optics and electronics.

Optical Properties and Functional Materials

Pyrazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical (NLO) materials. The fluorescence and phosphorescence properties of these compounds can be tuned by modifying the substituents on the pyrazole ring. The 3-chlorophenyl group in this compound can influence the emission wavelength and quantum yield of the molecule.

Research on functionalized pyrazole amides has demonstrated their potential as NLO materials. mdpi.com The incorporation of pyrazole moieties into polymeric structures has also been explored to create materials with desirable optical and thermal properties. mdpi.com While the specific optical properties of this compound have not been extensively detailed, the existing literature on related compounds suggests that it could be a valuable building block for the design of new functional materials with tailored photophysical characteristics.

Advanced Synthetic Methodologies for Expanding Scope

The synthesis of functionalized pyrazoles is a topic of significant interest in organic chemistry. mdpi.com Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. However, recent advancements have focused on developing more efficient and versatile synthetic routes.

One-pot, multi-component reactions have emerged as a powerful strategy for the synthesis of highly substituted pyrazoles. These methods offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. For instance, the Vilsmeier-Haack reaction has been utilized for the synthesis of 4-formylpyrazoles, which are versatile intermediates for further functionalization. mdpi.com

The development of novel catalytic systems, such as those based on thiazole (B1198619) complexes, has also been shown to facilitate the synthesis of pyrazole derivatives under mild conditions. uni.lu These advanced synthetic methodologies are crucial for expanding the structural diversity of pyrazole-based compounds, including derivatives of this compound, and enabling the exploration of their full potential in various applications.

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Artificial Intelligence in Design)

The integration of computational tools, such as chemoinformatics and artificial intelligence (AI), is revolutionizing the design and discovery of new molecules with desired properties. mdpi.com These approaches can accelerate the identification of promising candidates for specific applications, reducing the time and cost associated with traditional experimental screening.

In the context of this compound, chemoinformatic tools can be used to predict its physicochemical properties, biological activities, and potential as a ligand for specific metal catalysts. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their observed catalytic or optical properties. nih.gov

Furthermore, AI and machine learning algorithms can be employed to design novel pyrazole-based ligands with optimized properties for specific catalytic reactions or for the development of advanced materials. mdpi.com By analyzing large datasets of chemical structures and their associated properties, these computational models can identify key structural motifs and guide the synthesis of new and improved compounds. The application of these multidisciplinary approaches holds great promise for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Future Outlook for Fundamental Research on Pyrazole Reactivity and Interactions

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms: one is a basic, pyridine-like sp2-hybridized nitrogen, and the other is a typically acidic, pyrrole-like nitrogen bearing a hydrogen atom. nih.gov This structure allows pyrazoles to act as both hydrogen bond donors and acceptors, making them versatile building blocks in supramolecular chemistry and as ligands for metal complexes. researchgate.netnih.gov The reactivity of the pyrazole ring is significantly influenced by the electronic and steric nature of its substituents. mdpi.com For this compound, the electron-withdrawing 3-chlorophenyl group and the electron-donating 4-methyl group create a unique electronic environment that warrants fundamental investigation.

Future research should aim to systematically explore and quantify the influence of these substituents on the pyrazole core's reactivity and interaction patterns. Key areas of prospective research include computational analysis, electrophilic substitution, coordination chemistry, and supramolecular assembly.

Computational and Theoretical Studies: Before undertaking extensive experimental work, modern computational methods can provide significant predictive insights into the molecule's behavior. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations are particularly powerful for this purpose.

Future computational studies could focus on:

Electron Density and Reactivity Indices: Calculating the electron density distribution across the pyrazole ring to predict the most likely sites for electrophilic and nucleophilic attack. The C5 position is generally the most nucleophilic carbon in the pyrazole ring and susceptible to electrophilic substitution, but this needs to be confirmed in the context of the C3 and C4 substituents. mdpi.com

Acidity and Basicity Prediction: Determining the proton affinity to predict the basicity of the pyridine-like N2 nitrogen and calculating the pKa value to quantify the acidity of the N1-H proton. These values are crucial for understanding its behavior in different chemical environments and for designing synthetic reactions. nih.gov

Tautomeric Stability: Investigating the relative stability of potential tautomers. While the 1H-pyrazole form is common, the presence of substituents can influence the tautomeric equilibrium, which in turn affects reactivity and biological interactions. nih.gov

Table 1: Proposed Computational Research on this compound

Research Area Computational Method Predicted Outcome Rationale
Reaction Regioselectivity DFT, Frontier Molecular Orbital (HOMO-LUMO) Analysis Identification of the most reactive sites for electrophilic substitution (likely C5). The interplay between the electron-donating methyl group at C4 and the electron-withdrawing chlorophenyl group at C3 will dictate the electron density and, therefore, the reactivity of the remaining C5 position. mdpi.com
N-H Acidity DFT, pKa Calculation A precise theoretical pKa value for the N1 proton. Substituents significantly alter the acidity of the pyrazole N-H bond; an electron-withdrawing group is expected to increase acidity. mdpi.com This value is fundamental for planning deprotonation and subsequent N-alkylation or N-acylation reactions.
Coordination Geometry DFT, Molecular Modeling Prediction of preferred coordination modes and geometries with various metal ions. Understanding how the molecule acts as a ligand is key to exploring its potential in catalysis and material science. acs.org
Intermolecular Interactions Molecular Dynamics (MD) Simulations, Quantum Theory of Atoms in Molecules (QTAIM) Analysis of hydrogen bonding, π-π stacking, and other non-covalent interactions in simulated dimers and crystal lattices. These interactions govern the solid-state structure and properties relevant to materials science and crystal engineering. researchgate.net

Experimental Validation and Exploration:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole, and how do reaction conditions influence regioselectivity?

  • Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via Claisen-Schmidt condensation. For example, phenylhydrazine derivatives can react with β-keto esters under acidic or basic conditions to form the pyrazole core . Regioselectivity is influenced by steric and electronic factors; electron-withdrawing substituents (e.g., Cl on the phenyl ring) direct substitution to specific positions. Reaction optimization using catalysts like K₂CO₃ or temperature-controlled conditions (e.g., reflux in ethanol) can enhance yield . Characterization via FT-IR and NMR is critical to confirm regiochemistry .

Q. How can spectroscopic techniques (FT-IR, NMR, X-ray diffraction) resolve structural ambiguities in pyrazole derivatives?

  • Answer :

  • FT-IR : Identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for pyrazole rings) and confirms cyclization .
  • ¹H/¹³C NMR : Distinguishes substituent positions. For instance, methyl protons at δ ~2.3 ppm and aromatic protons split based on substitution patterns .
  • X-ray diffraction : Resolves crystallographic packing and bond angles, critical for confirming tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .
  • TEM and PXRD provide particle size and crystallinity data for materials science applications .

Q. What are the primary biological screening assays for pyrazole derivatives, and how is cytotoxicity addressed?

  • Answer : Initial screens include antimicrobial (agar diffusion), anti-inflammatory (COX inhibition), and anticancer (MTT assay on cell lines) studies. Cytotoxicity is assessed via parallel assays on healthy cell lines (e.g., HEK293). Positive controls (e.g., ampicillin for antimicrobials) and dose-response curves (IC₅₀ values) are mandatory .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • Answer :

  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-deficient pyrazoles show higher electrophilicity, enhancing interactions with biological targets .
  • Molecular docking : Simulates binding affinities to receptors (e.g., COX-2 or kinase domains). Automated tools like AutoDock Vina optimize ligand conformations, with validation via MD simulations .

Q. What strategies mitigate low yields in multi-step syntheses of pyrazole hybrids (e.g., triazole-pyrazole conjugates)?

  • Answer :

  • Intermediate purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts.
  • Catalyst optimization : Copper(I) catalysts (e.g., CuSO₄/ascorbate) enhance click chemistry efficiency for triazole formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

Q. How do structural modifications (e.g., halogen substitution, benzyl groups) alter the compound’s physicochemical and pharmacological properties?

  • Answer :

  • 3-Chlorophenyl group : Enhances lipophilicity (logP ↑) and membrane permeability, critical for CNS-targeted drugs.
  • Methyl group at C4 : Reduces metabolic degradation by sterically blocking cytochrome P450 oxidation .
  • Benzyl substituents : Increase π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .

Q. What analytical approaches resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?

  • Answer :

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and incubation times.
  • Batch-to-batch purity : HPLC-MS (>95% purity) ensures consistency. Contradictions often arise from impurities or solvent residues .
  • Meta-analysis : Cross-reference data with databases (PubChem, ChEMBL) to identify outliers .

Methodological Considerations

  • Synthetic Challenges :

    • Regioselectivity : Use directing groups (e.g., -NO₂) or microwave-assisted synthesis to favor desired isomers .
    • Scale-up : Microreactors improve heat/mass transfer for gram-scale production .
  • Advanced Characterization :

    • SC-XRD : Single-crystal X-ray diffraction confirms absolute configuration, critical for patent applications .
    • In situ FT-IR : Monitors reaction progress in real-time, reducing post-hoc analysis .
  • Data Reproducibility :

    • Open-source repositories : Deposit synthetic protocols in Chemotion or Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.